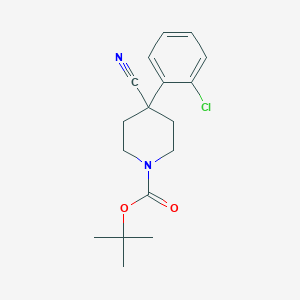

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate

Description

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS: 186347-31-9) is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a 2-chlorophenyl substituent, and a cyano group at the 4-position of the piperidine ring. This compound is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, leveraging its structural rigidity and functional groups for targeted interactions . Its molecular formula is C₁₇H₂₁ClN₂O₂, with a molecular weight of 320.81 g/mol.

Properties

IUPAC Name |

tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOFRIVCXMGENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617242 | |

| Record name | tert-Butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186347-31-9 | |

| Record name | tert-Butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Effects

Catalytic Additives

-

Dibutylformamide : Accelerates dehydration by stabilizing intermediates.

-

Cesium Fluoride (CsF) : Improves substitution efficiency in polar solvents.

Mechanistic Insights

Dehydration Mechanism

The dehydration of 4-carboxamide proceeds via:

Boc Protection Dynamics

Boc anhydride reacts with the piperidine amine in a two-step process:

-

Nucleophilic attack by the amine on the carbonyl carbon.

Industrial-Scale Considerations

-

Cost Efficiency : The dehydration pathway is preferred for large-scale synthesis due to lower reagent costs.

-

Purification : Filtration and washing with n-propyl acetate remove byproducts effectively.

Emerging Methodologies

Recent advances propose photocatalytic cyanation and flow chemistry to enhance reaction efficiency, though these remain experimental for this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Properties

One of the primary applications of tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is its potential as an inhibitor of protein kinase B (PKB), which is implicated in several cancers. Compounds that inhibit PKB can modulate signaling pathways crucial for tumor growth and survival. Research indicates that this compound may exhibit selective inhibition of PKB, making it a candidate for cancer treatment strategies targeting this pathway .

Case Study: PKB Inhibition

A study demonstrated that derivatives of the compound were effective in inhibiting PKB activity, leading to reduced tumor cell proliferation in vitro. The compounds showed a favorable metabolic profile compared to other known PKB inhibitors, suggesting their potential for further development as anticancer agents .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. The compound's structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Study: Neurotransmitter Modulation

In preclinical models, this compound has been shown to influence neurotransmitter release and receptor activity, indicating its potential role in managing conditions such as anxiety and depression. Further studies are needed to elucidate these effects and their mechanisms .

Synthetic Routes

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the piperidine ring followed by functionalization at the 4-position.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Ring Formation | Piperidine derivatives | Formation of piperidine core |

| 2 | Alkylation | Tert-butyl bromide | Introduction of tert-butyl group |

| 3 | Cyanation | Sodium cyanide | Formation of cyanide functional group |

| 4 | Chlorination | Chlorinating agents | Introduction of chlorophenyl group |

Physical Properties

The compound exhibits specific physical properties that influence its biological activity:

- Molecular Weight : 320.81 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water

- Melting Point : Data pending further characterization

These properties are crucial for understanding the compound's bioavailability and pharmacokinetics.

Pharmacokinetic Profile

Research indicates that this compound has moderate oral bioavailability with a half-life suitable for therapeutic applications. Studies suggest that modifications to its structure can enhance its pharmacokinetic properties, making it a promising candidate for drug development .

Toxicological Studies

Initial toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicity studies are necessary to ensure safety before clinical trials can commence.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 2-Chlorophenyl Derivatives

- Tert-Butyl 4-(3-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS: Not provided, Molecular Weight: 320.82 g/mol): This isomer differs only in the position of the chlorine atom on the phenyl ring (3-chloro vs. 2-chloro). Both compounds share identical molecular weights and Boc protection, but the spatial arrangement of the chlorine atom could influence solubility and metabolic stability .

Halogen-Substituted Analogs: Bromophenyl Derivatives

- tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate (CAS: 205813-91-8, Molecular Weight: 380.28 g/mol): Replacing chlorine with bromine increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) and introduces a heavier halogen, which may enhance lipophilicity and alter π-stacking interactions.

- tert-Butyl 4-((4-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate (CAS: 1703998-07-5): Similar to the 2-bromo analog but with a para-substituted bromine, this derivative highlights how halogen position impacts electronic effects and steric hindrance. The para-substitution may reduce steric clashes in binding pockets compared to ortho-substituted derivatives .

Functional Group Variations

- tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate (CAS: 331281-25-5): Replacing the 2-chlorophenyl group with an amino group removes aromaticity and introduces a basic nitrogen. Such changes could enhance aqueous solubility but reduce membrane permeability .

- tert-Butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate (CAS: 117032-81-2): Substituting the chlorophenyl group with a chloromethyl group introduces a flexible alkyl chain. The chloromethyl moiety may increase reactivity in nucleophilic substitution reactions, making this compound a versatile intermediate for further derivatization .

Aromatic Ring Modifications

- tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (CAS: Not provided, Molecular Weight: 322.12 g/mol): Replacing the 2-chlorophenyl and cyano groups with a 4-chlorobenzoyl group introduces a ketone functionality. This modification enhances electron-withdrawing effects and may improve metabolic stability by resisting oxidation. The benzoyl group also increases molecular rigidity compared to the cyano-substituted analog .

- tert-Butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate (CAS: 1001754-89-7): Substituting the phenyl ring with a pyridine heterocycle introduces a nitrogen atom, altering electronic distribution and solubility.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₇H₂₁ClN₂O₂ | 320.81 | 2-Cl-Ph, CN, Boc | High lipophilicity, Boc-protected |

| 3-Chlorophenyl Isomer | C₁₇H₂₁ClN₂O₂ | 320.82 | 3-Cl-Ph, CN, Boc | Altered steric effects |

| 2-Bromophenyl Amino Derivative | C₁₇H₂₂BrN₃O₂ | 380.28 | 2-Br-Ph, NH, CN, Boc | Increased molecular weight |

| 4-Chlorobenzoyl Derivative | C₁₇H₂₁ClN₂O₃ | 322.12 | 4-Cl-Benzoyl, Boc | Ketone functionality |

Biological Activity

Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 218451-34-4

- Molecular Formula : C17H21ClN2O2

- Molecular Weight : 320.81 g/mol

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. The mechanism is often explored through structure-activity relationship (SAR) studies, which assess how modifications in the chemical structure influence biological efficacy.

Antimicrobial and Antitumor Properties

Research has indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial and antitumor activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy.

Inhibition Studies

In vitro studies have demonstrated that this compound can act as an inhibitor for certain kinases involved in cancer progression. For example, it has been reported that related piperidine derivatives show selective inhibition against protein kinase B (PKB) and other AGC kinases, which are critical in cellular signaling pathways related to growth and survival .

| Compound | Target Kinase | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | PKB | 0.24 | Inhibition of cell proliferation |

| Related Piperidine Derivative | PKA | 0.16 | Inhibition of signaling pathways |

Case Studies

- Antitumor Activity : A study conducted on the effects of similar piperidine compounds on human tumor xenografts in nude mice showed promising results. The compounds significantly inhibited tumor growth at doses well-tolerated by the subjects .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of piperidine derivatives against various bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth, supporting their potential as therapeutic agents .

Q & A

Basic: What are the established synthetic routes for Tert-butyl 4-(2-chlorophenyl)-4-cyanopiperidine-1-carboxylate?

Methodological Answer:

The compound is typically synthesized via multi-step reactions involving piperidine ring functionalization. Key steps include:

- Cyano group introduction : A nucleophilic substitution or cyanation reaction using reagents like trimethylsilyl cyanide (TMSCN) under anhydrous conditions.

- Boc protection : tert-Butyloxycarbonyl (Boc) protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .

- Aromatic substitution : Coupling of the 2-chlorophenyl moiety via Suzuki-Miyaura cross-coupling or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .

Purification : Silica gel column chromatography with gradients of ethyl acetate/hexanes is recommended to isolate high-purity product (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the piperidine ring structure, Boc group integrity, and substituent positions. Aromatic protons (2-chlorophenyl) appear as doublets in δ 7.2–7.5 ppm, while the tert-butyl group shows a singlet at ~1.4 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion at m/z 347.15) and detect fragmentation patterns indicative of the cyano group .

- Elemental Analysis : Verify stoichiometric ratios (C, H, N) to confirm purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity during cyanation. Avoid protic solvents to minimize side reactions .

- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for cross-coupling efficiency. Lower catalyst loading (1–2 mol%) reduces costs without compromising yield .

- Temperature Gradients : Optimize exothermic steps (e.g., Boc protection) by maintaining 0–5°C to prevent decomposition. Use reflux conditions (80–100°C) for aryl coupling .

Advanced: How should stability studies be designed to assess decomposition under storage?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC. The Boc group is prone to hydrolysis; detect tert-butanol or CO₂ as breakdown products .

- Light Sensitivity : Expose to UV (254 nm) for 48 hours to assess photolytic decomposition. Use amber glass vials for long-term storage to mitigate this .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity Verification : Re-analyze batches using HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required) .

- Assay Reproducibility : Validate in vitro assays (e.g., receptor binding) with positive controls (e.g., known kinase inhibitors) and triplicate runs to confirm IC50 consistency .

- Structural Confirmation : Compare crystallographic data (if available) with computational models to ensure conformational accuracy .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water mixtures .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Methodological Answer:

- Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing 0.1% Tween-80 to prevent precipitation .

- Sonication : Use probe sonication (20 kHz, 30 sec pulses) to disperse aggregates in PBS or DMEM .

Advanced: What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to map binding poses. Focus on the cyanopiperidine moiety’s electrostatic interactions .

- MD Simulations : Run 100 ns simulations (AMBER force field) to assess stability of ligand-protein complexes and identify key hydrogen bonds .

Advanced: How to develop a robust HPLC method for quantifying this compound?

Methodological Answer:

- Column Choice : C18 column (5 µm, 250 × 4.6 mm) with UV detection at 220 nm (cyan group absorption) .

- Mobile Phase : Acetonitrile:water (70:30) + 0.1% TFA at 1.0 mL/min. Retention time typically ~8.2 min .

- Validation : Assess linearity (0.1–100 µg/mL), LOD (0.05 µg/mL), and LOQ (0.1 µg/mL) per ICH guidelines .

Advanced: How to troubleshoot inconsistent yields in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.